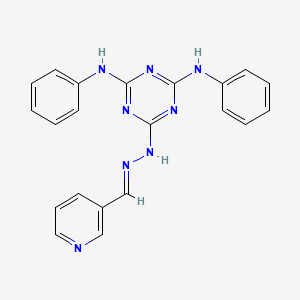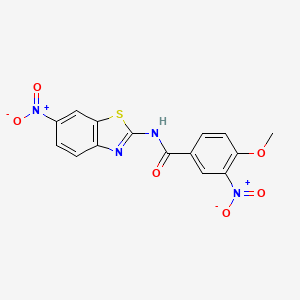
Nicotinaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) es un compuesto orgánico complejo que pertenece a la clase de las 1,3,5-triazinas. Este compuesto se caracteriza por su estructura única, que incluye una porción de nicotinaldehído unida a un anillo de triazina sustituido con dos grupos anilino y un enlace de hidrazona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) típicamente involucra múltiples pasos. Un método común comienza con la preparación de 2-cloro-4,6-dianilino-1,3,5-triazina, que luego se hace reaccionar con hidrazona de nicotinaldehído en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de sodio, y un solvente como etanol o metanol. La mezcla de reacción se calienta para facilitar la formación del producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
La Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se investiga su potencial como inhibidor enzimático o ligando para estudios de receptores.
Medicina: Se explora su potencial propiedad terapéutica, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de la Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática formando un complejo estable con el sitio activo, evitando así la unión del sustrato .
Comparación Con Compuestos Similares
Compuestos Similares
2,4,6-Triaminotriazina: Conocida por su uso en la síntesis de resinas de melamina.
4,6-Difenil-1,3,5-triazina: Se utiliza en el desarrollo de materiales absorbentes de UV.
2,4-Difenil-6-(2-hidroxi-4-hexiloxifenil)-1,3,5-triazina: Se emplea en la formulación de protectores solares.
Singularidad
La Hidrazona de nicotinaldehído (4,6-dianilino-1,3,5-triazin-2-il) se destaca por su combinación única de una porción de nicotinaldehído y un anillo de triazina con sustituciones de anilino e hidrazona. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C21H18N8 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-N,6-N-diphenyl-2-N-[(E)-pyridin-3-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H18N8/c1-3-9-17(10-4-1)24-19-26-20(25-18-11-5-2-6-12-18)28-21(27-19)29-23-15-16-8-7-13-22-14-16/h1-15H,(H3,24,25,26,27,28,29)/b23-15+ |
Clave InChI |
RTHILYFEIRNUJI-HZHRSRAPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CN=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CN=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11711376.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)

![4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11711379.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B11711411.png)

